molecular formula C25H24N4O4S B6566688 methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1021256-37-0

methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6566688
CAS No.: 1021256-37-0
M. Wt: 476.5 g/mol
InChI Key: MZLOJVSXEOQMTR-UHFFFAOYSA-N
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Description

The compound methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a structurally complex molecule that falls under the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate generally involves multi-step reactions, incorporating various reagents and reaction conditions.

  • Formation of the Pyrrolopyrimidine Core

    • The starting materials typically include a substituted pyrrole and a 2,4-diaminopyrimidine derivative.

    • These undergo a cyclization reaction to form the pyrrolopyrimidine core, often in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Functional Group Interconversion

    • The incorporation of the sulfanyl group at the 2-position involves a thiolation step with appropriate thiolating agents under basic conditions.

  • Esterification and Amidation

    • The acetamido and benzoate groups are introduced through esterification and amidation reactions, respectively, often employing coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production typically scales up these lab-scale reactions using optimized conditions to enhance yield and purity. Automation and continuous flow techniques may be employed to improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction

    • The carbonyl groups within the ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution

    • The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, utilizing reagents like nitric acid or halogens under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing agents: hydrogen peroxide, m-CPBA.

  • Reducing agents: LiAlH₄, NaBH₄.

  • Coupling reagents: DCC, DIC.

Major Products

  • Oxidation leads to sulfoxides or sulfones.

  • Reduction results in alcohols and amines.

  • Substitution yields nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate has a broad range of applications in scientific research, including:

  • Chemistry: : Utilized as a building block in organic synthesis for the creation of more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor, impacting biochemical pathways and processes.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

  • Industry: : Employed in the synthesis of novel materials with specific functional properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its target:

  • Enzyme Inhibition: : Binds to active sites of enzymes, disrupting their normal function and thereby affecting metabolic pathways.

  • Signal Transduction: : Interferes with molecular signaling pathways by modulating receptor activity or downstream signaling proteins.

Comparison with Similar Compounds

Methyl 2-(2-{[4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is unique due to its specific combination of functional groups and structural features.

Similar Compounds

  • Pyrrolopyrimidines: : Share the core structure but differ in substituent groups.

  • Sulfur-containing Heterocycles: : Such as thiophenes, which also contain sulfur atoms but have different ring structures.

  • Benzamide Derivatives: : Compounds with similar amide linkages but distinct aromatic substituents.

This compound's uniqueness lies in its ability to combine these diverse elements into a single molecule, offering a wide range of potential reactivity and applications

Properties

IUPAC Name

methyl 2-[[2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-15(2)29-23(31)22-21(18(13-26-22)16-9-5-4-6-10-16)28-25(29)34-14-20(30)27-19-12-8-7-11-17(19)24(32)33-3/h4-13,15,26H,14H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLOJVSXEOQMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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